molecular formula C19H25NO2 B154603 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one CAS No. 136722-55-9

1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one

Cat. No. B154603
M. Wt: 299.4 g/mol
InChI Key: BCOZTAXOTDBLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In

Mechanism Of Action

1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one exerts its pharmacological effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in BCR signaling. BTK plays a crucial role in the proliferation and survival of B-cells, and its aberrant activation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK activity, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to the induction of apoptosis and inhibition of tumor growth.

Biochemical And Physiological Effects

1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to have potent inhibitory effects on BCR signaling, leading to the inhibition of B-cell proliferation and survival. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potent inhibitory effects on BCR signaling, which makes it a promising candidate for the treatment of B-cell malignancies and autoimmune disorders. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been shown to have synergistic effects with other chemotherapeutic agents, which could enhance its anti-tumor activity.
However, one of the limitations of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one is its potential toxicity, particularly in the context of long-term use. Further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one.

Future Directions

There are several future directions for the research and development of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one. One potential direction is the investigation of its therapeutic potential in other types of cancer, such as lymphoma and leukemia. Another direction is the exploration of its potential use in combination with other targeted therapies, such as immune checkpoint inhibitors.
In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one in humans. The development of more potent and selective BTK inhibitors could also lead to the discovery of new therapeutic targets for the treatment of cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one involves several steps, including the reaction of 1-cyclobutyl-1-hydroxy-3-phenylprop-1-en-2-one with dimethylamine, followed by the reaction with 5-bromo-1-pentyn-3-one. The final product is obtained through purification and isolation using chromatography techniques.

Scientific Research Applications

1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has demonstrated potent inhibitory effects on B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also shown promising results in inhibiting the growth of multiple myeloma cells and enhancing the anti-tumor activity of other chemotherapeutic agents.
In addition to its anti-cancer properties, 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and lupus. 1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, which are key drivers of autoimmune diseases.

properties

CAS RN

136722-55-9

Product Name

1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenylhept-5-yn-2-one

InChI

InChI=1S/C19H25NO2/c1-20(2)15-8-4-7-14-18(21)19(22,17-12-9-13-17)16-10-5-3-6-11-16/h3,5-6,10-11,17,22H,7,9,12-15H2,1-2H3

InChI Key

BCOZTAXOTDBLEA-UHFFFAOYSA-N

SMILES

CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O

Canonical SMILES

CN(C)CC#CCCC(=O)C(C1CCC1)(C2=CC=CC=C2)O

synonyms

1-cyclobutyl-1-hydroxy-1-phenyl-7-(N,N-dimethylamino)hept-5-yn-2-one
1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one
1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one hydrochloride, (+)
CDHO
MDL 201012
MDL-201,012

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.